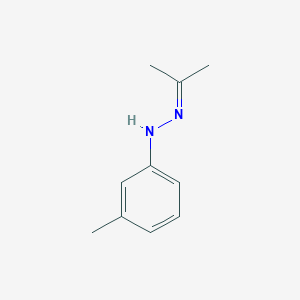
Acetone (3-methylphenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetone (3-methylphenyl)hydrazone, also known as Acetone Hydrazone, is a chemical compound that is widely used in scientific research. It is a colorless to yellowish liquid that is highly soluble in water and organic solvents. Acetone Hydrazone is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of Acetone (3-methylphenyl)hydrazone Hydrazone is not well understood. However, it is believed that it acts as a nucleophile and attacks electrophilic centers in organic molecules. Acetone (3-methylphenyl)hydrazone Hydrazone can also form stable complexes with metal ions, which can be used in various analytical techniques.
Biochemical and Physiological Effects
Acetone (3-methylphenyl)hydrazone Hydrazone has no known biochemical or physiological effects. However, it is important to handle it with care as it is a toxic and flammable compound.
实验室实验的优点和局限性
One of the main advantages of Acetone (3-methylphenyl)hydrazone Hydrazone is its versatility. It can be used in various fields of research and has a wide range of applications. Acetone (3-methylphenyl)hydrazone Hydrazone is also relatively easy to synthesize, and the yield and purity of the final product are typically high. However, Acetone (3-methylphenyl)hydrazone Hydrazone is a toxic and flammable compound, and it should be handled with care. It is also important to use appropriate safety equipment and procedures when working with Acetone (3-methylphenyl)hydrazone Hydrazone.
未来方向
There are several future directions for the research and application of Acetone (3-methylphenyl)hydrazone Hydrazone. One possible direction is the development of new synthetic routes for the compound. Another direction is the investigation of the mechanism of action of Acetone (3-methylphenyl)hydrazone Hydrazone, which could lead to the discovery of new applications for the compound. Additionally, Acetone (3-methylphenyl)hydrazone Hydrazone could be used in the development of new drugs and therapies for various diseases. Further research is needed to explore these possibilities and to fully understand the potential of Acetone (3-methylphenyl)hydrazone Hydrazone in scientific research.
Conclusion
Acetone (3-methylphenyl)hydrazone Hydrazone is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry. Acetone (3-methylphenyl)hydrazone Hydrazone has no known biochemical or physiological effects, but it should be handled with care as it is a toxic and flammable compound. Despite its limitations, Acetone (3-methylphenyl)hydrazone Hydrazone has a promising future in scientific research, and further investigation is needed to fully explore its potential.
合成方法
Acetone (3-methylphenyl)hydrazone Hydrazone can be synthesized by the reaction of acetone and phenylhydrazine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or distillation. The yield of the synthesis process is typically high, and the purity of the final product is excellent.
科学研究应用
Acetone (3-methylphenyl)hydrazone Hydrazone has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pyrazoles, pyridazines, and pyrimidines. Acetone (3-methylphenyl)hydrazone Hydrazone is also used as a ligand in coordination chemistry and as a chelating agent in metal ion analysis. In biochemistry, it is used as a blocking agent for the detection of free amino groups in proteins. Acetone (3-methylphenyl)hydrazone Hydrazone is also used in the preparation of Schiff bases, which are important intermediates in the synthesis of various organic compounds.
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
3-methyl-N-(propan-2-ylideneamino)aniline |
InChI |
InChI=1S/C10H14N2/c1-8(2)11-12-10-6-4-5-9(3)7-10/h4-7,12H,1-3H3 |
InChI 键 |
YCLSWQHUMNJYPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NN=C(C)C |
规范 SMILES |
CC1=CC(=CC=C1)NN=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B282915.png)
![4-fluoro-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282916.png)
![2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282921.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide](/img/structure/B282923.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B282924.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282925.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B282926.png)
![N-{4-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-chlorobenzamide](/img/structure/B282927.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282929.png)
![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B282933.png)
![N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282934.png)
![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282935.png)

![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide](/img/structure/B282938.png)